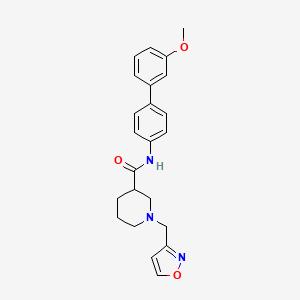![molecular formula C15H16N2O3 B6074754 N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide](/img/structure/B6074754.png)
N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide, also known as HPPH, is a synthetic compound that has been studied for its potential use in cancer treatment. The compound has been shown to have a unique mechanism of action that makes it different from traditional chemotherapy drugs.
Mécanisme D'action
The mechanism of action of N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide involves the production of reactive oxygen species upon exposure to light. The reactive oxygen species can cause damage to cellular components, leading to cell death. N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide has been shown to have a unique mechanism of action that makes it different from traditional chemotherapy drugs.
Biochemical and Physiological Effects:
N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide has been shown to accumulate selectively in tumor cells, leading to increased efficacy in killing cancer cells. N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. However, further studies are needed to fully understand the biochemical and physiological effects of N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide has several advantages for lab experiments, including its selective accumulation in tumor cells and low toxicity in normal cells. However, N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide also has limitations, such as the need for light activation and the potential for phototoxicity.
Orientations Futures
For research on N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide include optimizing the synthesis method to improve yield and purity, studying the mechanism of action in more detail, and exploring the potential use of N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide in combination with other cancer treatments. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide and to determine the optimal conditions for PDT using N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide.
Méthodes De Synthèse
The synthesis of N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide involves the reaction of 2-furoic acid hydrazide with 2-hydroxyacetophenone in the presence of acetic anhydride and sulfuric acid. The resulting compound is then treated with methyl iodide to obtain N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide. The synthesis of N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide has been optimized to improve yield and purity.
Applications De Recherche Scientifique
N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide has been studied for its potential use in photodynamic therapy (PDT) for cancer treatment. PDT involves the use of a photosensitizer, such as N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide, that is activated by light to produce reactive oxygen species that can kill cancer cells. N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide has been shown to accumulate selectively in tumor cells, making it an attractive candidate for PDT.
Propriétés
IUPAC Name |
N-[(E)-1-(2-hydroxyphenyl)propylideneamino]-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-3-12(11-6-4-5-7-13(11)18)16-17-15(19)14-9-8-10(2)20-14/h4-9,18H,3H2,1-2H3,(H,17,19)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCKEOHPWYVCHD-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1=CC=C(O1)C)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=O)C1=CC=C(O1)C)/C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6074672.png)

![1-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6074684.png)
![1-methyl-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-2-piperidinecarboxamide](/img/structure/B6074691.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-methylnicotinamide](/img/structure/B6074716.png)
![1-(4-morpholinyl)-3-(3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6074717.png)
![2-[1-cyclopentyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6074719.png)
![3-(benzyloxy)-1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B6074722.png)
![1-(4-chlorobenzyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6074730.png)
![1'-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidin-3-ol](/img/structure/B6074737.png)
![N,N-diethyl-1-[4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-3-piperidinecarboxamide](/img/structure/B6074738.png)

![N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-[(6-methyl-2-pyridinyl)methyl]ethanamine](/img/structure/B6074766.png)
![5-(4-tert-butylbenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6074769.png)